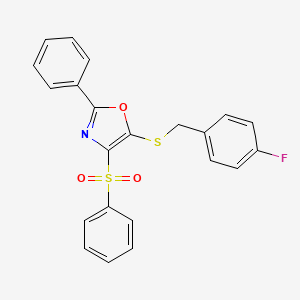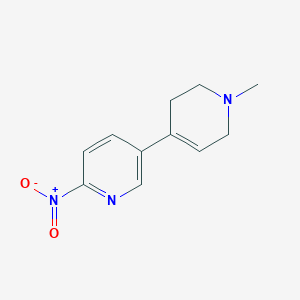![molecular formula C17H23N3O5S B2861196 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 731815-69-3](/img/structure/B2861196.png)
3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
React the benzodiazole intermediate with morpholine and sulfonyl chloride under basic conditions to form the morpholine-4-sulfonyl moiety.
Step 3: Propyl Substitution and Final Product Formation
Alkylation of the benzodiazole at the 1-position with 1-bromopropane in the presence of a base.
Finally, attach the propanoic acid group via esterification and subsequent hydrolysis.
Industrial Production Methods: : Industrial synthesis typically scales up these methods using batch reactors, optimizing temperature and pressure conditions to maximize yield and purity. Solvent extraction and crystallization methods are employed for purification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate Benzodiazole
Start with a benzene ring, introducing a nitro group (–NO₂).
Reduction of the nitro group to an amine (–NH₂) using a reducing agent like H₂/Pd.
Cyclization with a carboxylic acid derivative to form the benzodiazole core.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation
Oxidation of the morpholine-4-sulfonyl group can be achieved using oxidizing agents like mCPBA.
Reduction
Reduction of the nitrobenzene intermediate to an amine can be done using H₂/Pd.
Substitution
Alkylation reactions for propyl substitution utilize bases and appropriate alkyl halides.
Common Reagents and Conditions
Oxidizing agents: mCPBA, Na₂Cr₂O₇.
Reducing agents: H₂/Pd, NaBH₄.
Bases: NaOH, K₂CO₃.
Solvents: Toluene, DCM (dichloromethane).
Major Products
Oxidation leads to sulfoxides or sulfones.
Reduction converts nitro compounds to amines.
Substitution can introduce various alkyl or aryl groups depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid serves as a useful intermediate in the synthesis of more complex molecules and drug candidates.
Biology
Investigated for its potential to modulate biological pathways due to its structural elements that interact with biomolecular targets.
Medicine
Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Utilized in the development of specialized materials, dyes, and as a precursor in the synthesis of polymers.
Mécanisme D'action
Effects
The compound's interaction with molecular targets involves binding to active sites of enzymes or receptors, altering their function.
Molecular Targets and Pathways
Targets might include enzymes like kinases, phosphatases, or receptors like GPCRs (G protein-coupled receptors).
Modulates signal transduction pathways relevant to inflammation, cell growth, or metabolic processes.
Comparaison Avec Des Composés Similaires
Uniqueness
The combination of the morpholine-4-sulfonyl group with the benzodiazole and propanoic acid moieties provides unique physicochemical properties, such as enhanced solubility and specific binding affinities.
Similar Compounds
3-[4-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid
Similar structural motif but differs in functional group orientation.
2-[5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-yl]acetic acid
Shares the benzodiazole and morpholine-4-sulfonyl groups but has a different alkyl chain.
4-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]butanoic acid
Varies by one carbon in the alkyl chain, influencing its chemical behavior.
Hope you enjoyed the deep dive into 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid! How does this fit into your research?
Propriétés
IUPAC Name |
3-(5-morpholin-4-ylsulfonyl-1-propylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-2-7-20-15-4-3-13(26(23,24)19-8-10-25-11-9-19)12-14(15)18-16(20)5-6-17(21)22/h3-4,12H,2,5-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIYUPEDPJWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
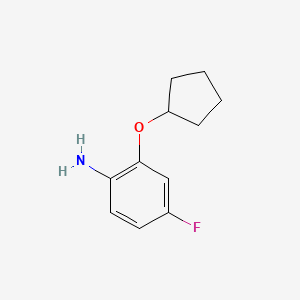
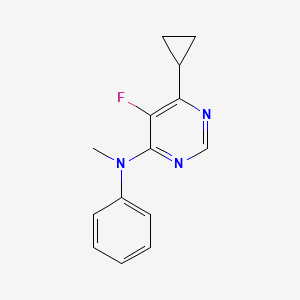
![5-((2-ethoxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861117.png)
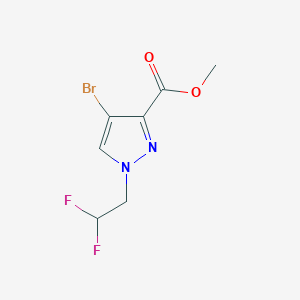
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2861121.png)
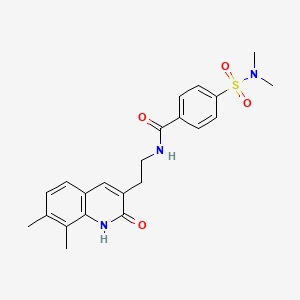
![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2861125.png)
![rac-2-chloro-N-[(2R,3S)-2-(4-chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2861127.png)
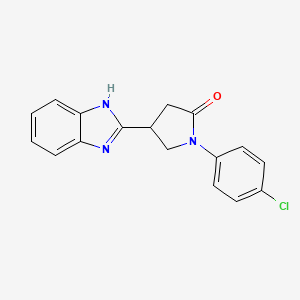
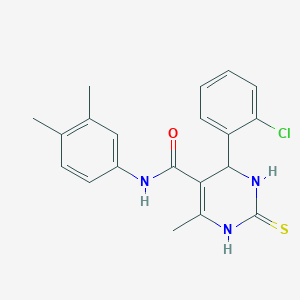
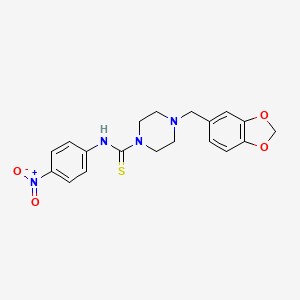
![2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2861132.png)
